2-(Thien-3-yl)-5-fluorophenol
Description
2-(Thien-3-yl)-5-fluorophenol (C₁₀H₇FOS, molecular weight 194.22 g/mol) is a fluorinated phenolic compound featuring a thiophene ring substituted at the 3-position and a fluorine atom at the 5-position of the phenol ring. Thiophene derivatives are known for their electronic properties, while fluorophenol groups enhance metabolic stability and binding affinity in bioactive molecules .
Properties
Molecular Formula |
C10H7FOS |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-fluoro-2-thiophen-3-ylphenol |
InChI |
InChI=1S/C10H7FOS/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-6,12H |
InChI Key |
QPKZBXHCLQQODT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 3-Fluoro-5-(thiophen-2-yl)phenol (C₁₀H₇FOS, MW 194.22): This isomer differs in substituent positions (3-fluoro vs. 5-fluoro on the phenol ring and thiophen-2-yl vs. thiophen-3-yl). Such positional changes significantly alter electronic distribution, affecting acidity (pKa) and solubility. For example, the 5-fluoro group in the target compound may enhance hydrogen-bonding interactions compared to the 3-fluoro analog .
- The 3-fluoro substituent on the phenol ring contrasts with the 5-fluoro group in the target compound, leading to distinct steric and electronic profiles .
Heterocyclic Core Modifications
- 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (C₁₅H₁₀ClFN₂O, MW 288.71): Replacing the thiophene with a pyrazole ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions. The 4-chlorophenyl group adds steric bulk, which may reduce rotational freedom compared to the thiophene-based target compound .
- 2-Fluoro-5-(4-fluorophenyl)pyridine (C₁₁H₆F₂N, MW 205.17): Pyridine-based analogs exhibit stronger basicity (pKa ~1–2 for pyridine vs. ~10 for phenol) and altered solubility. The absence of a hydroxyl group limits hydrogen-bond donor capacity, a critical distinction from phenolic derivatives like 2-(Thien-3-yl)-5-fluorophenol .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Challenges: The synthesis of thiophene-phenol hybrids often requires regioselective bromination (e.g., 3-bromo-5-methylthiophene-2-carbaldehyde in ) and protective group strategies to avoid side reactions .
- Toxicity Considerations: Thiophene derivatives like Thiophene fentanyl hydrochloride () underscore the need for rigorous toxicological studies, as minor structural changes can drastically alter safety profiles .
- Material Science Potential: The photochromic behavior of dioxolane-protected thiophenes () suggests that this compound could be functionalized for light-responsive applications .
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